
Sodium 5-hydroxy-2-propylpentanoate
Übersicht
Beschreibung
Sodium 5-hydroxy-2-propylpentanoate is a chemical compound with the molecular formula C8H15NaO3 . It has a molecular weight of 182.19 .
Molecular Structure Analysis
The molecular structure of Sodium 5-hydroxy-2-propylpentanoate consists of 8 carbon atoms, 15 hydrogen atoms, 1 sodium atom, and 3 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization :
- Benzyl 5-(diisopropoxyphosphoryl)pentanoate, a related compound, was synthesized from 5-bromopentanoic acid in a multi-step process, involving esterification, a Finkelstein halogen exchange, and a Michaelis–Arbuzov reaction. This synthesis was crucial for the production of 5-phosphonopentanoic acid, an analog of succinyl phosphate and a potential enzyme inhibitor (Weyna et al., 2007).
Metabolic Pathways :
- The metabolism of valproic acid (2-propylpentanoic acid) involves its conversion into several compounds, such as 2-propyl-2-pentenoyl-CoA and 3-hydroxy-2-propylpentanoyl-CoA, in mitochondria. These metabolic pathways play a crucial role in understanding the drug's mechanism and effects in biological systems (Li et al., 1991).
Pharmacokinetics :
- A study on the pharmacokinetics and metabolism of sodium 2-n-propyl-pentanoate in pigs and humans revealed insights into its excretion and interaction with other drugs, such as acetylsalicylic acid, which affects the rate of renal excretion (Bonora et al., 1979).
Biocatalysis :
- Research on the biocatalytic synthesis of ethyl 3-hydroxy-5-phenylpentanoate, a structurally similar compound, explored the use of microorganisms for stereocomplementary catalysts. This approach is significant for the development of environmentally friendly and efficient synthesis methods (Żądło et al., 2016).
Chemical Properties :
- Sodium valproate's physical properties, synthesis, and methods of analysis were comprehensively presented, highlighting its crystalline structure and chemical characteristics (Chang, 1979).
Maillard Reaction and Aroma Generation :
- The compound 5-hydroxy-3-mercapto-2-pentanone, structurally related to sodium 5-hydroxy-2-propylpentanoate, was identified in the Maillard reaction involving thiamine, cysteine, and xylose. This research contributes to understanding the chemistry behind flavor and aroma generation in food science (Cerny & Guntz-Dubini, 2008).
Eigenschaften
IUPAC Name |
sodium;5-hydroxy-2-propylpentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3.Na/c1-2-4-7(8(10)11)5-3-6-9;/h7,9H,2-6H2,1H3,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZWWXWOLIYBAB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCO)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 5-hydroxy-2-propylpentanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



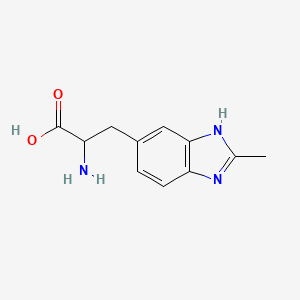


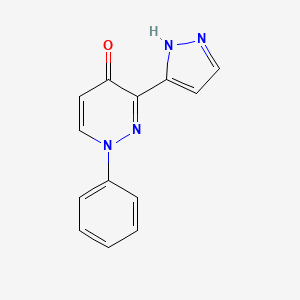
![1-[(Butylamino)methyl]naphthalen-2-ol](/img/structure/B3154786.png)
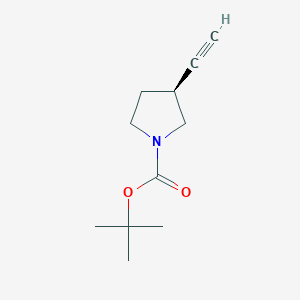

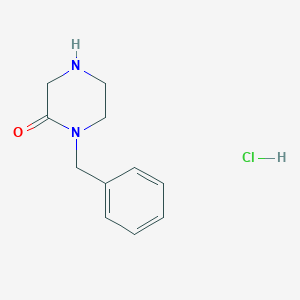
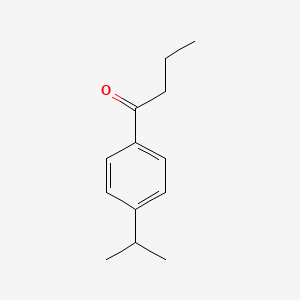
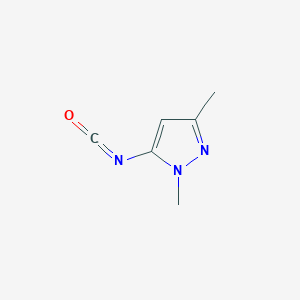
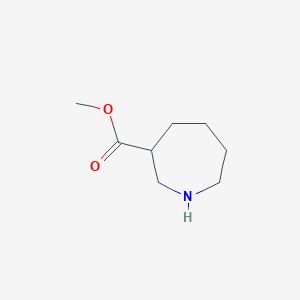
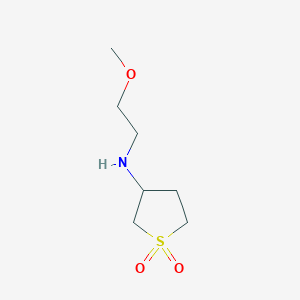
![2-[(Oxan-4-yl)amino]ethan-1-ol](/img/structure/B3154848.png)
